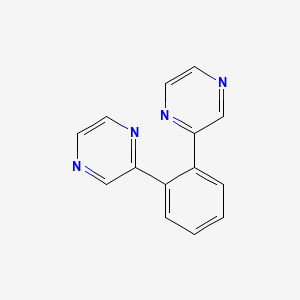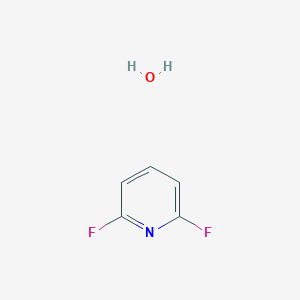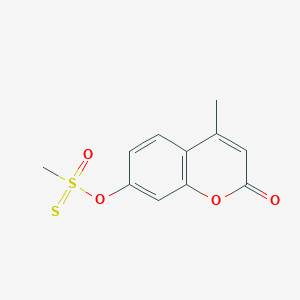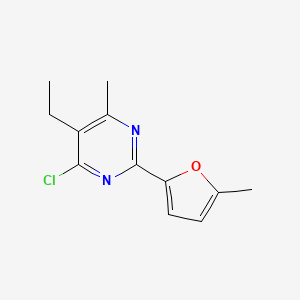
2,4,5-Trimethoxybenzyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₇H₂₀O₆S. It is a derivative of benzene, featuring a trimethoxyphenyl group and a methylbenzene sulfonate group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,4,5-trimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,4,5-Trimethoxybenzyl alcohol+4-Methylbenzenesulfonyl chloride→(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide or sulfonate ester derivatives, while oxidation and reduction reactions can lead to different functionalized aromatic compounds.
Applications De Recherche Scientifique
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The sulfonate group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate.
Trimethoprim: Contains a trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a trimethoxyphenyl group and a sulfonate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in scientific studies.
Propriétés
Formule moléculaire |
C17H20O6S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2,4,5-trimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O6S/c1-12-5-7-14(8-6-12)24(18,19)23-11-13-9-16(21-3)17(22-4)10-15(13)20-2/h5-10H,11H2,1-4H3 |
Clé InChI |
RPKOQDMHKQTMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


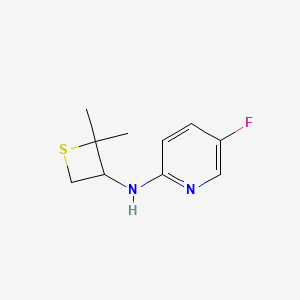
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)

![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
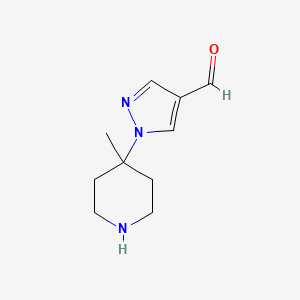
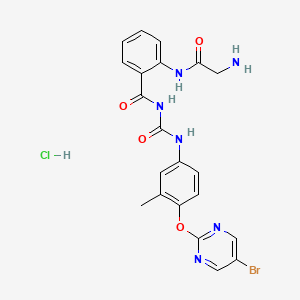
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
